2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine
Description
2-Cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is a pyrimidine diamine derivative featuring a cyclopropyl substituent at the 2-position and dimethylamino groups at the N4 positions. Pyrimidine diamines are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemical research. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from related syntheses (e.g., describes methods for analogous pyrimidine derivatives). Its molecular formula is likely C9H15N5 (calculated from substituents), with a molecular weight approximating 193.25 g/mol. Safety protocols for handling emphasize avoiding heat and ignition sources due to its reactive amino groups .
Properties
IUPAC Name |
2-cyclopropyl-4-N,4-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXGFQGJAKGWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclopropyl and dimethyl substitutions on the pyrimidine ring. Its molecular formula is , and it features a pyrimidine core that is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it can modulate kinase activity, which plays a crucial role in cell proliferation and differentiation.
- Receptor Binding : It interacts with receptor proteins, influencing downstream signaling pathways. This modulation can lead to alterations in gene expression and cellular metabolism.
Enzyme Interaction Studies
Recent studies have demonstrated that this compound effectively inhibits certain kinases. The following table summarizes key findings from enzyme inhibition assays:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Protein Kinase A | 0.5 | Significant inhibition |
| Cyclin-dependent Kinase 2 | 1.2 | Moderate inhibition |
| Mitogen-activated Protein Kinase | 0.8 | Significant inhibition |
These results indicate that the compound has a potent inhibitory effect on key kinases involved in cancer and inflammatory pathways.
Cellular Effects
The compound's effects on cellular processes include:
- Cell Cycle Regulation : It influences the expression of genes involved in cell cycle progression, leading to potential anti-proliferative effects.
- Apoptosis Modulation : By affecting signaling pathways, it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to induce apoptosis through the modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Animal models have shown that treatment with this compound reduces inflammation markers in conditions such as arthritis, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects against oxidative stress-induced neuronal damage, positioning it as a candidate for neurodegenerative disease therapies.
Comparison with Similar Compounds
Key Observations:
- Solubility : The parent compound (N4,N4-dimethylpyrimidine-4,6-diamine) requires stringent storage (-80°C) due to instability, whereas alkylation (e.g., butyl in ) or aromatic substitution () may mitigate this by modulating crystallinity.
- Electronic Properties : Chlorine at the 5-position () introduces electron-withdrawing effects, contrasting with the electron-neutral cyclopropyl group.
Preparation Methods
Starting Material Preparation: 4,6-Dichloropyrimidine
The key intermediate, 4,6-dichloropyrimidine, is commonly prepared by chlorination of hydroxypyrimidine derivatives. For example, 5,6-dimethyl-4-hydroxypyrimidine can be converted to 4-chloro-5,6-dimethylpyrimidine using thionyl chloride in the presence of solvents like acetonitrile and catalysts such as dimethylformamide at moderate temperatures (~50°C) for about 1 hour. The product is purified by silica gel chromatography, yielding the chlorinated pyrimidine intermediate with good purity.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 5,6-dimethyl-4-hydroxypyrimidine + thionyl chloride + DMF in acetonitrile, 50°C, 1 h | ~46% (0.23 g from 0.5 g) | Purification by silica gel chromatography |
Amination with Cyclopropylamine and Dimethylamine
The nucleophilic substitution on 4,6-dichloropyrimidine is performed by reacting it with cyclopropylamine and dimethylamine. The typical sequence involves:
- First substitution of one chlorine atom by cyclopropylamine to introduce the cyclopropyl group at position 2.
- Subsequent substitution of the remaining chlorine atoms by dimethylamine to form the N4,N4-dimethylamino groups.
The reactions are generally carried out in polar aprotic solvents under controlled temperature conditions to optimize selectivity and yield. The exact solvent system and temperature vary depending on the scale and desired purity.
A summarized reaction scheme is:
$$
\text{4,6-dichloropyrimidine} + \text{cyclopropylamine} \xrightarrow{\text{solvent, temp}} \text{2-cyclopropyl-4,6-dichloropyrimidine intermediate}
$$
$$
\text{Intermediate} + \text{dimethylamine} \xrightarrow{\text{solvent, temp}} \text{this compound}
$$
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvents | Acetonitrile, N-methylacetamide, or similar | Polar aprotic solvents preferred |
| Temperature | 40–80°C | Moderate heating to promote substitution |
| Reaction Time | 1–4 hours | Depending on scale and reactivity |
| Catalysts/Additives | Dimethylformamide (DMF) as catalyst or co-solvent | Facilitates chlorination and substitution |
| Work-up | Neutralization with aqueous sodium bicarbonate, extraction with chloroform or ethyl acetate, drying over sodium sulfate | Standard organic work-up |
| Purification | Silica gel column chromatography | To isolate pure product |
Yield and Purity
The yield of the final compound typically ranges from moderate to good (40–85%), depending on reaction scale and purification efficiency. The purity is confirmed by chromatographic methods (HPLC, LC-MS) and spectroscopic techniques (1H-NMR, IR).
Research Findings and Notes
- The substitution reactions proceed via nucleophilic aromatic substitution, favored by the electron-deficient pyrimidine ring.
- The sequence of amination is critical to prevent side reactions and ensure selective substitution.
- Use of sodium methoxide and formamide in initial steps for pyrimidine ring formation is documented, but the key step for this compound is the substitution on the dichloropyrimidine intermediate.
- The cyclopropyl group introduction enhances biological activity by increasing lipophilicity and binding affinity in target proteins.
- The dimethylamino groups at positions 4 and 6 improve solubility and electronic properties of the molecule.
Summary Table of Key Preparation Steps
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in a related synthesis (), N4,N4-dimethylpyrimidine-4,6-diamine was reacted with a cyclopropane derivative (e.g., N-(3,4-dimethylbenzyl) cyclopropanamine) under reflux conditions in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., KCO). Yield optimization (24% in the cited example) may require controlled stoichiometry, inert atmosphere (N/Ar), and temperature gradients. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for cyclopropyl protons (δ ~0.5–1.5 ppm, multiplet) and dimethylamino groups (δ ~2.8–3.2 ppm, singlet). Pyrimidine ring protons typically appear at δ 6.5–8.5 ppm ().
- Mass Spectrometry (MS) : Use ESI-MS or HR-ESI-MS to confirm molecular ion peaks (e.g., [M+H]+). For example, a related urea derivative showed m/z 340.3 ().
- Purity : Validate via HPLC (C18 column, gradient elution) with >95% purity thresholds.
Q. What solvent systems and chromatographic methods are suitable for isolating this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. For chromatography, use silica gel with eluents like ethyl acetate:hexane (1:3 to 1:1) or dichloromethane:methanol (95:5). Reverse-phase HPLC (acetonitrile/water + 0.1% TFA) can resolve polar impurities ( ).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the binding interactions of this compound with biological targets like EGFR or FLT3?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR T790M mutation in ). Focus on hydrogen bonding with pyrimidine diamines and hydrophobic contacts with cyclopropyl groups.
- Free-Energy Calculations : Apply density functional theory (DFT) to estimate binding affinities (ΔG) and identify key residues (e.g., Thr790, Met793) contributing to resistance ( ).
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity and selectivity?
- Methodological Answer :
-
SAR Analysis : Compare analogues with varying substituents (Table 1). For example, electron-withdrawing groups (e.g., -CF) enhance kinase inhibition potency, while bulky groups (e.g., benzyl) may reduce cellular permeability ( ).
-
Experimental Validation : Test derivatives in enzyme assays (e.g., IC for EGFR) and cell-based models (e.g., NSCLC proliferation).
Table 1. Substituent Effects on Pyrimidine Diamine Derivatives
Substituent Biological Activity (IC, nM) Selectivity (vs. c-KIT) Source -CF 12 ± 1.5 (EGFR) >100-fold -OCH 45 ± 3.2 10-fold Cyclopropyl 28 ± 2.1 50-fold
Q. How can researchers address contradictions in structure-activity relationship (SAR) studies for pyrimidine diamine derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement).
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify consensus trends. Address outliers via crystallography (e.g., ) or mutagenesis ( ).
- Open Data Practices : Share raw datasets (e.g., NMR spectra, assay results) to enable reproducibility ( ).
Data Contradiction & Validation
Q. What strategies can resolve discrepancies between computational predictions and experimental results for this compound’s efficacy?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
